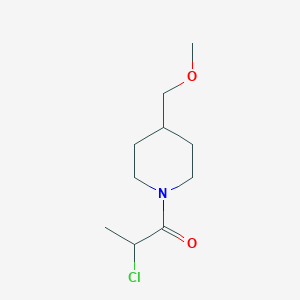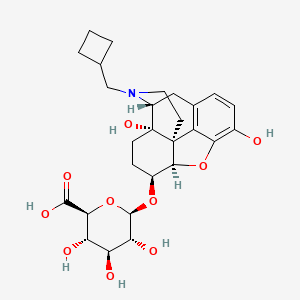
Nalbuphine 6-O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nalbuphine 6-O-beta-D-Glucuronide is a conjugated metabolite of nalbuphine, a semi-synthetic opioid analgesic. Nalbuphine is known for its mixed agonist-antagonist properties at opioid receptors, providing effective pain relief with a reduced risk of respiratory depression and dependence . This compound is formed through the glucuronidation process, which enhances its solubility and facilitates its excretion from the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nalbuphine 6-O-beta-D-Glucuronide is synthesized through the glucuronidation of nalbuphine. This process involves the conjugation of nalbuphine with glucuronic acid, catalyzed by the enzyme uridine diphosphate-glucuronosyltransferase (UGT) . The reaction typically occurs in the liver, where UGT enzymes are abundant .
Industrial Production Methods: Industrial production of this compound involves the use of human liver microsomes or recombinant UGT enzymes to catalyze the glucuronidation reaction . The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of ultra-high performance liquid chromatography (UPLC) and mass spectrometry (MS) for the purification and characterization of the compound .
Chemical Reactions Analysis
Types of Reactions: Nalbuphine 6-O-beta-D-Glucuronide primarily undergoes conjugation reactions, specifically glucuronidation . This reaction enhances the solubility of the compound, facilitating its excretion from the body .
Common Reagents and Conditions: The glucuronidation reaction involves the use of glucuronic acid and UGT enzymes . The reaction is typically carried out in an aqueous medium at physiological pH and temperature .
Major Products Formed: The major product formed from the glucuronidation of nalbuphine is this compound . This conjugated metabolite is more water-soluble than its parent compound, nalbuphine, and is readily excreted from the body .
Scientific Research Applications
Nalbuphine 6-O-beta-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology . It is used to study the metabolism and pharmacokinetics of nalbuphine, providing insights into its biotransformation and excretion pathways . Additionally, this compound is investigated for its potential analgesic properties and its interactions with opioid receptors . The compound’s safety profile and reduced risk of side effects make it a promising candidate for further research in pain management .
Mechanism of Action
The exact mechanism of action of nalbuphine 6-O-beta-D-Glucuronide is not fully understood . it is believed to interact with opioid receptors in the central nervous system, similar to its parent compound, nalbuphine . This compound may exhibit enhanced binding affinity for both mu- and kappa-opioid receptors, contributing to its analgesic effects . The compound’s ability to cross the blood-brain barrier and its reduced risk of side effects further highlight its potential as an effective analgesic .
Comparison with Similar Compounds
Nalbuphine 6-O-beta-D-Glucuronide can be compared to other glucuronide metabolites of nalbuphine, such as nalbuphine 3-O-beta-D-Glucuronide . Both compounds are formed through glucuronidation and exhibit enhanced solubility and excretion compared to their parent compound . this compound is believed to have superior analgesic properties and a better safety profile . Other similar compounds include morphine-6-glucuronide and morphine-3-glucuronide, which are metabolites of morphine . These compounds also undergo glucuronidation and exhibit varying degrees of analgesic activity and side effects .
Properties
Molecular Formula |
C27H35NO10 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(4R,4aS,7S,7aR,12bS)-3-(cyclobutylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H35NO10/c29-14-5-4-13-10-16-27(35)7-6-15(36-25-20(32)18(30)19(31)22(38-25)24(33)34)23-26(27,17(13)21(14)37-23)8-9-28(16)11-12-2-1-3-12/h4-5,12,15-16,18-20,22-23,25,29-32,35H,1-3,6-11H2,(H,33,34)/t15-,16+,18-,19-,20+,22-,23-,25+,26-,27+/m0/s1 |
InChI Key |
CATYADRMJMLDHO-SACJUFJWSA-N |
Isomeric SMILES |
C1CC(C1)CN2CC[C@]34[C@@H]5[C@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Canonical SMILES |
C1CC(C1)CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)OC7C(C(C(C(O7)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



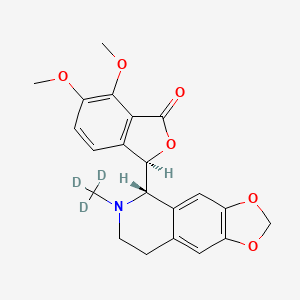
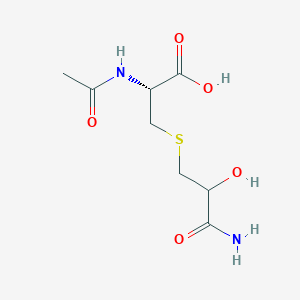
![alpha-[[2-(4-Chlorophenyl)-1,3-dioxolan-2-yl]methyl]-alpha-phenyl-1H-1,2,4-triazole-1-propanenitrile](/img/structure/B13439252.png)

![6-Ethyl-5-[3-(5-Methoxybiphenyl-3-Yl)prop-1-Yn-1-Yl]pyrimidine-2,4-Diamine](/img/structure/B13439260.png)
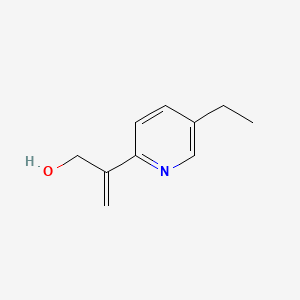
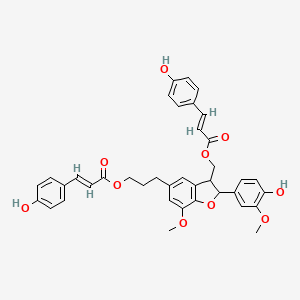
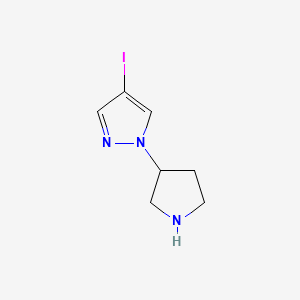
![[4-(5-Nitro-pyridin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B13439292.png)
![(2S)-2-amino-4-[(3-aminopropyl)amino]butanoic acid](/img/structure/B13439297.png)
